Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction between 4-aminopyridine and ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: Research has indicated that derivatives of this compound may possess antiviral, anticancer, and anti-inflammatory properties, making them candidates for therapeutic development.
Mechanism of Action
The mechanism of action of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .
Comparison with Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound also features a pyridine and pyrimidine ring but differs in its substitution pattern, which can lead to different biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents have been studied for their antimicrobial, antiviral, and anticancer properties.
5-amino-pyrazoles: These compounds share some structural similarities and have been explored for their potential as bioactive molecules.
Uniqueness: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 5-pyridin-4-ylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-13-6-9(7-14-10)8-2-4-12-5-3-8/h2-7H,1H3 |
InChI Key |
QHKJYRMLAWCQOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.